(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid - 4113-97-7

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Catalog Number: EVT-303020
CAS Number: 4113-97-7
Molecular Formula: C6H6N2O4
Molecular Weight: 170.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is typically synthesized from 5-Fluorouracil. The general synthesis procedure involves reacting 5-Fluorouracil with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. [, , , , , , ]

Example Reaction Scheme: []

Chemical Reactions Analysis

Common reactions include:

  • Esterification: The carboxylic acid reacts with alcohols in the presence of an acid catalyst to form esters. [, , , ]
  • Amide bond formation: This involves the reaction of the carboxylic acid with amines, often facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), to generate amides. This reaction is particularly useful for synthesizing peptides and conjugates. [, , , , , , , , , , ]
Mechanism of Action
  • DNA/RNA synthesis inhibition: 5-Fluorouracil is known to interfere with nucleic acid synthesis, making it effective against rapidly dividing cancer cells. []
  • Enzyme inhibition: Depending on the target molecule and linkage, the synthesized compounds can exhibit inhibitory effects on specific enzymes involved in various cellular processes. [, ]
Applications
  • Antitumor agents: Several studies have explored using (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid to create novel antitumor agents. Researchers conjugate it with various moieties to enhance its targeting ability, improve its pharmacokinetic properties, or modulate its mechanism of action. [, , , ]
  • Antiviral agents: The 5-Fluorouracil moiety in this compound makes it a suitable starting point for designing new antiviral agents. Conjugating it with specific groups can enhance its antiviral activity against specific viruses. [, ]
  • GluK1 radioligands: Research shows it can be used in the synthesis of GluK1 radioligands, essential tools for studying kainate receptors involved in various neurological processes. []
  • Peptide Nucleic Acid (PNA) monomers: Researchers have successfully incorporated (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid into PNA monomers. These modified PNAs could offer enhanced binding affinity towards complementary DNA/RNA sequences and improved resistance to enzymatic degradation, opening avenues for therapeutic and diagnostic applications. []

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

Compound Description: [3H]-NF608 is a radioligand designed for studying kainic acid receptors, specifically the GluK1 subunit. It exhibits binding affinity for GluK1 receptors and serves as a valuable tool in structure-activity relationship studies. []

5-Fluoro-1-(tetrahydro-furan-2-yl)-1H-pyridine-2,4-dione

Compound Description: This compound was used as a reactant, alongside bromoacetylcarbohydrate and (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, to synthesize eight novel glucoside-containing 5-fluorouracil derivatives. []

α-{[(5-Fluoro 2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

Compound Description: This compound, referred to as a “5-fluorouracil short peptide,” was synthesized through a peptide coupling reaction using (5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, DCC (N,N'-dicyclohexylcarbodiimide), and L-leucine. []

α-{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

Compound Description: This “5-Fluorouracil short peptide” was synthesized using a similar peptide coupling reaction as the previous compound, employing L-valine acid instead of L-leucine. []

α-{[(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic Acid

Compound Description: This compound was synthesized using the carbodiimide method, employing (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-acetic acid, DCC, and L-phenylalanine. []

(S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid

Compound Description: Both enantiomers of this compound were synthesized from (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-acetic acid, reacting it with L- and D-alanine methyl ester respectively. The resulting products were then hydrolyzed to obtain the acid enantiomers. []

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid

Compound Description: This compound was synthesized in both enantiomeric forms using L-tyrosine methyl ester and D-tyrosine ethyl ester respectively, coupled with (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-acetic acid, and subsequently hydrolyzed. The synthesized compounds showed selective anti-tumor activities. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl) acetyl]amino}pentanedioic acid

Compound Description: This compound was synthesized using the carbodiimide method, employing (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-acetic acid, DCC, and L-glutamic acid. []

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl) propionic acid methyl ester

Compound Description: The crystal structure of this compound was studied. []

Properties

CAS Number

4113-97-7

Product Name

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)acetic acid

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12)

InChI Key

ZFNQFXDDQAEAFI-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)CC(=O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.